Myristylpyridinium chloride

Description

Significance and Research Rationale of Quaternary Pyridinium (B92312) Compounds in Chemical Science

Quaternary pyridinium compounds, often referred to as pyridinium salts, represent a versatile and widely studied class of substances. researchgate.net Their importance in chemical science stems from the extraordinary variety of applications they find in chemistry, biochemistry, and material science. researchgate.net These compounds are structurally diverse, featuring a positively charged nitrogen atom within a pyridine (B92270) ring, which can be functionalized to provide different chemical and electronic properties. researchgate.netrsc.org This inherent tunability allows researchers to modify their characteristics for specific purposes. researchgate.net

The research rationale for studying these compounds is driven by their widespread applications. researchgate.netrsc.org They are recognized for their roles as catalysts, surfactants, and corrosion inhibitors. researchgate.nettaylorandfrancis.com Furthermore, their biological activity is a major area of investigation, with applications as antimicrobial, anticancer, and antimalarial agents. rsc.orgsrce.hr The ability of the cationic pyridinium head to interact with negatively charged biological membranes, such as those of bacteria, is a key driver of their use as biocides. nih.gov Their amphiphilic nature, combining a hydrophilic head group with a hydrophobic tail, makes them effective surfactants for use in areas like mineral flotation and cosmetics. taylorandfrancis.comjst.go.jp The continuous development of new synthetic routes, including more environmentally friendly methods, underscores their ongoing importance in the scientific community. srce.hr

Historical Evolution of Pyridinium-Based Surfactants and Biocides in Scientific Literature

The history of pyridinium-based compounds as functional agents, particularly as surfactants and biocides, is rooted in the broader development of quaternary ammonium (B1175870) compounds (QACs). Initially, pyridinium salts were primarily recognized as effective germicides. jst.go.jp One of the earliest and most well-known examples, Cetylpyridinium (B1207926) chloride (CPC), was first described in 1939 and has since been used extensively as an antiseptic. nih.govnih.gov

Early research focused on their antimicrobial properties. researchgate.net Over the decades, scientific inquiry expanded to modify the structure of these salts to enhance their properties and broaden their applicability. researchgate.netjst.go.jp This evolution led to their use not just as simple antiseptics but also as versatile surfactants, corrosion inhibitors, and agents in chemical synthesis. researchgate.netgoogle.com More recent developments have focused on creating more complex structures, such as dimeric or "gemini" pyridinium surfactants, which often exhibit superior activity compared to their single-chain counterparts. nih.govnih.gov This ongoing research demonstrates a clear trajectory from simple biocides to highly specialized and tunable chemical agents. nih.gov

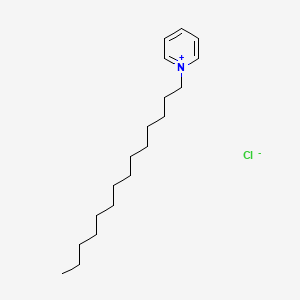

Fundamental Chemical Structure and its Relevance to Functional Properties of Myristylpyridinium (B14754695) Chloride

Myristylpyridinium chloride, also known by its IUPAC name 1-tetradecylpyridin-1-ium chloride, possesses a distinct chemical architecture that dictates its functional properties. nih.gov The molecule is a quaternary ammonium salt characterized by two main components: a hydrophilic (water-attracting) cationic head and a long hydrophobic (water-repelling) alkyl tail. solubilityofthings.com

The head of the molecule is the pyridinium cation, an aromatic six-membered ring containing a nitrogen atom that is quaternized, meaning it is bonded to four carbon atoms and carries a permanent positive charge. taylorandfrancis.comnih.gov This charge is balanced by a chloride anion (Cl⁻). nih.gov The hydrophobic portion is the "myristyl" group, which is a 14-carbon alkyl chain (tetradecyl chain). nih.govsolubilityofthings.com

This amphiphilic structure is the primary reason for its functionality. solubilityofthings.com The combination of a polar head and a non-polar tail makes this compound a cationic surfactant, enabling it to form micelles and reduce surface tension in solutions. jst.go.jpsolubilityofthings.com Its biocidal activity is also a direct consequence of this structure. The positively charged pyridinium head can form electrostatic interactions with the negatively charged components of microbial cell membranes. nih.gov Subsequently, the long, lipophilic myristyl tail can penetrate or insert itself into the lipid bilayer of the membrane, disrupting its integrity and leading to cell damage. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-tetradecylpyridin-1-ium;chloride | nih.gov |

| Molecular Formula | C₁₉H₃₄ClN | nih.govcymitquimica.com |

| Molecular Weight | 311.9 g/mol | nih.gov |

| Appearance | White to Off-White Powder | cymitquimica.com |

| Canonical SMILES | CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | nih.gov |

| InChIKey | YFVBASFBIJFBAI-UHFFFAOYSA-M | nih.gov |

Table 2: Selected Research Applications of Quaternary Pyridinium Compounds

| Application Area | Description | Sources |

| Biocides/Antimicrobials | Effective against a wide range of bacteria and fungi due to membrane disruption mechanisms. | researchgate.netnih.govnih.gov |

| Surfactants | Used as cationic surfactants in cosmetics, mineral flotation, and as emulsifiers due to their amphiphilic nature. | taylorandfrancis.comjst.go.jpsolubilityofthings.com |

| Catalysis | Employed as catalysts in various chemical reactions. | researchgate.net |

| Corrosion Inhibition | Form protective layers on metal surfaces to prevent corrosion, particularly in acidic environments. | researchgate.netgoogle.comacs.org |

| Gene Delivery | Investigated for their potential to act as carriers for delivering genetic material into cells. | rsc.orgtaylorandfrancis.com |

| Materials Science | Used in the synthesis of functionalized polymeric membranes and other advanced materials. | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-tetradecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVBASFBIJFBAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883891 | |

| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-54-8 | |

| Record name | Tetradecylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tetradecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/790X3847NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Myristylpyridinium Chloride

Established Synthetic Pathways for Pyridinium (B92312) Quaternization

The traditional and most common method for synthesizing myristylpyridinium (B14754695) chloride involves the quaternization of pyridine (B92270). This process is a cornerstone of its industrial production.

Reaction of Alkyl Halides with Pyridine Derivatives for Myristylpyridinium Chloride Synthesis

The synthesis of this compound is typically achieved through the direct reaction of a myristyl halide, such as myristyl chloride or myristyl bromide, with pyridine. nih.govnih.gov This reaction, known as the Menshutkin reaction, is a classic example of a nucleophilic substitution where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon atom of the myristyl halide. researchgate.netarxiv.org The result is the formation of a new carbon-nitrogen bond, leading to the quaternary pyridinium cation, with the halide ion serving as the counter-ion. nih.gov The general reaction is a versatile method for preparing a variety of N-alkylpyridinium salts. nih.gov

The choice of the myristyl halide can influence the reaction conditions and the final product. While myristyl chloride is commonly used, other halides can also be employed. google.com The reaction is generally carried out by heating the reactants, often in a solvent, to facilitate the quaternization process. srce.hr

Mechanistic Studies of Pyridinium Salt Formation

The formation of this compound via the Menshutkin reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this mechanism, the lone pair of electrons on the nitrogen atom of the pyridine ring directly attacks the carbon atom bonded to the halogen in the myristyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to a transition state where both the pyridine and the leaving halide group are partially bonded to the carbon atom. arxiv.org

As the new nitrogen-carbon bond forms, the carbon-halogen bond simultaneously breaks. The reaction involves the conversion of neutral reactants into charged products, the myristylpyridinium cation and the chloride anion. researchgate.net Computational studies on similar pyridinium salt formations have helped to elucidate the structure of the transition state and the energetics of the reaction pathway. arxiv.org The polarity of the solvent plays a crucial role in stabilizing the charged transition state and the final ionic products, thereby influencing the reaction rate. scispace.com

Optimization of Reaction Conditions and Yields in Laboratory and Industrial Settings

Optimizing the synthesis of this compound is crucial for maximizing yield and purity, both in laboratory and industrial production. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent. For instance, in the synthesis of similar long-chain pyridinium salts, elevated temperatures and controlled reaction times have been shown to significantly improve yields. srce.hr

Purification of the final product is also a critical step. Recrystallization from suitable solvents is a common method to obtain the desired purity. spectrumchemical.com The choice of recrystallization solvent can impact the final form of the product, including whether it is obtained as a hydrate. spectrumchemical.com In an industrial context, process intensification techniques, such as continuous flow synthesis, have been explored for the production of similar pyridinium salts. This approach can dramatically reduce reaction times from hours to minutes while achieving high yields and purity. researchgate.net

| Parameter | Condition | Effect on Synthesis |

| Temperature | Elevated (e.g., reflux) | Increases reaction rate and yield. |

| Reaction Time | Optimized (e.g., 3-12 hours) | Ensures complete reaction without side-product formation. |

| Solvent | Polar solvents (e.g., acetone, ethanol) | Stabilizes the charged transition state and products, accelerating the reaction. |

| Purification | Recrystallization | Removes unreacted starting materials and by-products, leading to a high-purity product. |

Advanced Synthetic Approaches and Process Innovations

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This trend has also impacted the production of quaternary pyridinium salts like this compound.

Development of Cost-Effective and Environmentally Benign Production Processes for Quaternary Pyridinium Salts

The development of "green" synthetic methods for quaternary pyridinium salts aims to reduce the use of hazardous solvents and minimize waste. researchgate.net One such approach is liquid-assisted grinding (LAG), a mechanochemical method where reactants are ground together with a minimal amount of a liquid phase. srce.hr This technique has been successfully used for the synthesis of various pyridinium salts, offering advantages such as being environmentally friendly and having a simple workup procedure. srce.hr

Another promising green alternative is the use of deep eutectic solvents (DES) as a replacement for traditional volatile organic solvents. researchgate.netsrce.hr DES are mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor, forming a eutectic with a melting point much lower than the individual components. Syntheses of pyridinium salts in DES have shown high yields and offer benefits like biodegradability and ease of purification. researchgate.net Microwave-assisted synthesis is another green method that can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netmdpi.com

Catalytic Enhancements and Solvent Effects in this compound Synthesis

The rate and efficiency of this compound synthesis can be significantly influenced by the use of catalysts and the choice of solvent. While the Menshutkin reaction is not typically catalytic in the traditional sense, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases. google.com For instance, the use of a catalyst comprising a mixture of an acid, an amine, and a chelating agent has been reported to improve the synthesis of cetylpyridinium (B1207926) chloride, a closely related compound. google.com

The solvent has a profound effect on the quaternization reaction. scispace.com Polar solvents are generally preferred as they can stabilize the charged transition state and the resulting ionic products, thereby accelerating the reaction. arxiv.orgscispace.com Studies have shown a significant decrease in the activation energy of the Menshutkin reaction when moving from nonpolar to polar solvents. arxiv.org The choice of solvent can also impact the degradation kinetics of the final product, with certain solvents providing greater thermal stability. scispace.com The interplay between the solvent and the reactants is a key consideration for optimizing the synthesis of this compound.

Spectroscopic and Chromatographic Characterization Techniques for this compound and its Derivatives

The precise characterization of this compound and its derivatives is crucial for confirming their synthesis, purity, and structural integrity. A suite of spectroscopic and chromatographic techniques is employed for this purpose, each providing unique insights into the molecular structure and properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. Both ¹H-NMR and ¹³C-NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H-NMR spectrum of pyridinium-based cationic surfactants, the signals corresponding to the protons of the pyridine ring are typically observed in the aromatic region. ppaspk.org For instance, in newly synthesized N-(n-octadecyl)-2-methylpyridinium bromide and N-(n-octadecyl)-3-methylpyridinium bromide, the attachment of the long alkyl chain to the pyridine ring is confirmed by specific signals. ppaspk.org The methylene (B1212753) protons adjacent to the pyridinium nitrogen (-H₂C-N(pyridine)) show a characteristic signal, which for similar compounds has been observed at chemical shifts (δ) of 4.924 ppm. ppaspk.org The aromatic protons of the pyridine ring appear at distinct chemical shifts, which can be influenced by the position of substituents on the ring. ppaspk.org

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton. The carbon atom of the methylene group directly bonded to the pyridine nitrogen gives a confirmatory signal, which has been reported at 58.56 ppm and 61.98 ppm for similar pyridinium surfactants. ppaspk.org The carbons of the pyridine ring resonate at characteristic downfield shifts, typically in the range of 126 ppm to 155 ppm. ppaspk.org For example, in a study of amide-linked alkylpyridinium gemini (B1671429) surfactants, the pyridine carbon signals were recorded at 128.4, 134.2, 134.3, 139.0, and 139.9 ppm. acs.org The aliphatic carbons of the long alkyl chain appear in the upfield region of the spectrum. ppaspk.org For instance, the terminal methyl group (CH₃) of the alkyl chain typically shows a signal around 14 ppm, while the other methylene (CH₂) carbons of the chain are observed between approximately 22 and 32 ppm. acs.org

It is worth noting that the structural elucidation of 3-alkylpyridinium (3-AP) compounds by NMR can be complex due to the overlapping signals of the methylene groups in the alkyl chains, often necessitating a combined approach with mass spectrometry. wikipedia.org

Table 1: Illustrative ¹H-NMR and ¹³C-NMR Chemical Shifts for Pyridinium-Based Surfactants

| Functional Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| Pyridinium Ring Protons | Aromatic Region | 126 - 155 |

| -CH₂-N(pyridine) | ~4.9 | ~58 - 62 |

| Aliphatic -CH₂- | - | ~22 - 32 |

| Terminal -CH₃ | - | ~14 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the identity of this compound and its derivatives. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for these quaternary ammonium compounds, as it allows for the analysis of charged molecules with minimal fragmentation. rsc.orgrsc.org

ESI-MS analysis of this compound would show a prominent peak corresponding to the molecular ion [M]⁺, which is the intact cationic portion of the molecule, Myristylpyridinium. The molecular weight of this compound is approximately 311.9 g/mol . nih.govcymitquimica.comsigmaaldrich.com The mass spectrometer would detect the cation at a mass-to-charge ratio (m/z) corresponding to the mass of the Myristylpyridinium cation (C₁₉H₃₄N⁺), which has a calculated mass of approximately 276.5 Da.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is often employed for the comprehensive screening and quantification of quaternary ammonium compounds (QACs), including pyridinium derivatives, in various matrices. rsc.orgrsc.org This approach provides high accuracy and sensitivity, enabling the identification of not only the target compounds but also their degradation products or related suspect compounds. rsc.orgnih.gov For instance, LC-HRMS has been used to detect various QACs, including butylpyridinium, in wastewater effluents. rsc.org Furthermore, combining solid-phase extraction (SPE) with surface-assisted laser desorption/ionization (SALDI) mass spectrometry has proven effective for determining trace levels of quaternary ammonium surfactants in water. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Adsorption Mechanism Studies

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying its interaction with other materials, such as clays (B1170129). The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its chemical bonds.

The formation of quaternary pyridinium salts leads to noticeable changes in the IR spectrum compared to pyridine. pw.edu.pl Key spectral regions for analysis include the aromatic C-H stretching vibrations (around 3000-3250 cm⁻¹) and the C=C and C=N ring vibrations (around 1400-1650 cm⁻¹). pw.edu.pl

Key IR Absorption Bands for this compound:

Aromatic C-H Stretching: Quaternary pyridinium salts typically show two bands in the 3150-3000 cm⁻¹ region. pw.edu.pl

Aliphatic C-H Stretching: The long myristyl chain will exhibit strong symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ range.

Pyridinium Ring Vibrations: Bands in the 1650-1400 cm⁻¹ region are assigned to C=C and C=N stretching vibrations of the pyridinium ring. pw.edu.pl Specifically, a band between 1465-1430 cm⁻¹ is characteristic of ring vibrations in pyridinium salts. pw.edu.pl

Exocyclic N-C Stretching: A weak band observed between 1129-1092 cm⁻¹ can be attributed to the stretching vibration of the bond between the nitrogen of the pyridine ring and the alkyl chain. pw.edu.pl

C-H Wagging: The wagging vibration of the CH₂ group adjacent to the chloride (in alkyl halides) is typically found in the 1300-1150 cm⁻¹ range. orgchemboulder.com

IR spectroscopy is also instrumental in studying the adsorption mechanism of this compound onto surfaces. For example, when studying the interaction of pyridinium species with montmorillonite (B579905) clay, shifts in the IR bands can indicate the nature of the bonding and the orientation of the molecule within the clay's interlayer spaces. nih.govacs.org The presence of characteristic CH stretching bands in the IR spectra of modified clays confirms the successful intercalation of the organic surfactant. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Pyridinium Ring (C=C, C=N) Stretch | 1430 - 1650 |

| Exocyclic N-C Stretch | 1092 - 1129 |

Data compiled from various sources. pw.edu.pl

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and other quaternary ammonium compounds (QACs). oup.comirg-wp.com It is particularly useful for assessing the purity of synthesized compounds and for determining their concentration in various samples. sigmaaldrich.comvwr.com

Several HPLC methods have been developed for the analysis of QACs. oup.com One common approach involves ion-exchange chromatography, often using a strong cation exchange (SCX) column. oup.com The separation is typically achieved using a mobile phase consisting of a buffer, such as ammonium formate, dissolved in an organic solvent like methanol. oup.com Detection can be accomplished using a UV detector, as the pyridinium ring is UV-active, and a refractive index (RI) detector in series to detect both aromatic and non-aromatic components. oup.com

Reverse-phase HPLC is another widely used method. nih.gov In this technique, an ion-pairing agent is often added to the mobile phase to improve the retention and separation of the charged QAC molecules on a nonpolar stationary phase (e.g., C8 or C18). oup.com The use of a diode array detector allows for analysis at specific wavelengths, such as 217 nm and 280 nm, for enhanced selectivity. nih.gov

HPLC methods have been successfully applied to determine the concentration of QACs in complex matrices like disinfectants and milk. nih.govamerican.edu For instance, a reverse-phase HPLC method was developed to detect a mixture of n-alkyl dimethyl benzyl (B1604629) ammonium chlorides in milk, with quantification possible in the range of 1.0 to 60 micrograms/ml. nih.gov Furthermore, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and specificity for the determination of QACs in foodstuffs. rsc.org

X-ray Diffraction (XRD) for Material Structure and Intercalation Studies

X-ray diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials and is particularly valuable for studying the intercalation of this compound into layered materials like clays. acs.orgqut.edu.aumdpi.com When this compound is introduced into the interlayer space of a clay such as montmorillonite, the basal spacing (d₀₀₁) of the clay increases. acs.orgqut.edu.au This expansion is a direct indication of the successful intercalation of the surfactant molecules.

The XRD pattern of the modified clay will show a shift of the (001) diffraction peak to a lower 2θ angle, which corresponds to a larger d-spacing. acs.org For example, the pristine d₀₀₁ spacing of montmorillonite is around 1.25 nm. acs.org Upon intercalation with surfactant molecules, this value can increase significantly, with reported values reaching up to 3.84 nm depending on the loading and arrangement of the surfactant within the clay galleries. qut.edu.au

The arrangement of the intercalated surfactant molecules can be inferred from the extent of the d-spacing increase. qut.edu.au Different arrangements, such as a lateral monolayer, lateral bilayer, or paraffin-type bilayer, can be proposed based on the observed interlayer expansion. qut.edu.au XRD analysis, often in conjunction with other techniques like TEM and TGA, provides a comprehensive understanding of the structure of these organoclays. researchgate.netmdpi.com

Table 3: Example of Basal Spacing (d₀₀₁) Changes in Montmorillonite upon Surfactant Intercalation

| Material | Surfactant Loading | Basal Spacing (d₀₀₁) (nm) |

|---|---|---|

| Na-Montmorillonite | None | ~1.24 |

| Organoclay | 0.5 CEC | ~1.48 |

| Organoclay | 0.7 CEC | ~1.78 |

| Organoclay | 2.5 CEC | ~3.84 |

CEC = Cation Exchange Capacity. Data is illustrative and based on reported findings. qut.edu.au

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound and its derivatives, especially when they are used to modify other materials like clays. researchgate.netnih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the decomposition temperatures and the thermal stability of the material.

For pyridinium-modified clays, TGA can reveal the onset degradation temperature and the maximum decomposition temperature. nih.gov Studies have shown that pyridinium salt-modified clays exhibit high thermal stability, with onset degradation temperatures reaching up to 310 °C and maximum decomposition temperatures up to 457 °C. nih.gov This is a significant improvement over clays modified with common alkyl ammonium salts, which tend to have poorer thermal stability. nih.gov

The TGA curve of a pyridinium salt often shows distinct decomposition steps. For some poly(pyridinium) salts, a two-step decomposition process has been observed. scispace.comnih.gov The initial decomposition, occurring around 300 °C, may be attributed to the cleavage of the counter-ion, while the second degradation at higher temperatures (around 500 °C) corresponds to the decomposition of the main pyridinium salt structure. scispace.comnih.gov TGA is also used to quantify the amount of organic modifier present in organoclays, with the mass loss being in good agreement with theoretically calculated contents. researchgate.net

Elucidating the Mechanism of Action of Myristylpyridinium Chloride

Biophysical Interactions with Biological Membranes and Macromolecules

The initial contact and subsequent disruption of the microbial cell membrane by myristylpyridinium (B14754695) chloride is a process governed by fundamental physicochemical forces.

The surfaces of bacterial cells inherently carry a net negative charge. This is due to the presence of anionic molecules such as lipoteichoic acid (LTA) in the cell walls of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The phospholipid bilayer of the cytoplasmic membrane also contributes to this negative surface potential. usp.org Myristylpyridinium chloride, being a cationic surfactant, possesses a delocalized positive charge on its pyridinium (B92312) ring. This leads to a strong initial electrostatic attraction to the negatively charged bacterial surface. usp.org This interaction allows the compound to accumulate at the cell surface, displacing essential divalent cations like Mg²⁺ and Ca²⁺ that normally stabilize the membrane structure. usp.org

Following the initial electrostatic binding, the hydrophobic myristyl (C14) tail of the molecule plays a crucial role. This nonpolar alkyl chain has a high affinity for the lipidic interior of the bacterial cell membrane. It penetrates and integrates into the hydrophobic core of the lipid bilayer. usp.orgnih.gov This insertion process disrupts the highly ordered arrangement of the membrane phospholipids. nih.gov The presence of these foreign alkyl chains among the native phospholipid tails interferes with the cohesive van der Waals forces that stabilize the membrane, leading to a disorganization of its structure. usp.orgnih.gov

The integration of this compound molecules into the cell membrane significantly alters its physical properties. The disruption of the ordered lipid packing leads to a decrease in membrane fluidity. usp.org This change in fluidity can impair the function of integral membrane proteins, which are vital for processes such as nutrient transport, respiration, and cell signaling, as their conformational flexibility and activity are often dependent on the physical state of the surrounding lipid environment. usp.org

Ultimately, the structural disorganization creates hydrophilic domains or pores in the membrane, compromising its function as a selective barrier. usp.org This loss of integrity results in the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like RNA and proteins, leading to the cessation of metabolic activity and eventual cell death. nih.gov

Hydrophobic Integration and Disruption of Lipid Bilayer Structures

Molecular Mechanisms of Biocidal Efficacy

The potent antimicrobial activity of this compound is not only a result of its general surfactant properties but is also finely tuned by its specific molecular structure, particularly the length of its alkyl chain.

The length of the hydrophobic alkyl chain is a critical determinant of the antimicrobial efficacy of quaternary ammonium (B1175870) compounds. Research has shown a clear structure-activity relationship where biocidal activity increases with chain length up to an optimal point, after which it may decline. This "cut-off effect" is attributed to a balance between the compound's ability to penetrate the cell wall and its solubility.

For this compound, the 14-carbon (C14) myristyl chain is positioned within the optimal range for broad-spectrum antibacterial activity. Studies indicate that QACs with alkyl chains of 12 to 14 carbons exhibit maximal potency against Gram-positive bacteria, while chains of 14 to 16 carbons are most effective against Gram-negative bacteria. acs.org The C14 chain of this compound is therefore highly effective against both bacterial types, making it a potent broad-spectrum biocide.

Table 1: Optimal Alkyl Chain Length for Quaternary Ammonium Compound (QAC) Antimicrobial Activity

| Bacterial Type | Optimal Alkyl Chain Length (Number of Carbons) | Rationale |

| Gram-Positive | C12 - C14 | Provides an effective balance of hydrophobicity to penetrate the thick peptidoglycan layer and disrupt the cytoplasmic membrane. |

| Gram-Negative | C14 - C16 | Requires a slightly longer chain for sufficient hydrophobicity to effectively traverse the outer membrane and then disrupt the inner cytoplasmic membrane. acs.org |

This compound belongs to the pyridinium subclass of QACs. Its efficacy can be contextualized by comparing it to other common QACs, such as benzalkonium chloride (BAC), a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (e.g., C12, C14, C16), and cetylpyridinium (B1207926) chloride (CPC), which has a C16 alkyl chain.

The biocidal action of all these compounds relies on the same fundamental mechanism of membrane disruption. However, subtle structural differences, primarily in the alkyl chain length and the nature of the cationic headgroup, can influence their potency against specific microorganisms. For instance, studies comparing BAC homologues have shown that cytotoxicity can increase with alkyl chain length, with C16-BAC being more cytotoxic than C12 or C14-BAC. nih.gov This suggests that the longer chain of cetylpyridinium chloride (C16) might confer slightly different activity profiles compared to this compound (C14).

In comparative studies, cetylpyridinium chloride (CPC) has demonstrated antimicrobial efficacy that is non-inferior to other established antiseptics like chlorhexidine (B1668724) and, in some cases, more efficient than polyhexamethylene biguanide (B1667054) (PHMB). aimspress.comnih.gov Given that this compound's C14 chain is optimal for broad-spectrum activity, its efficacy is expected to be robust and comparable to, if not superior to, other QACs like BAC, particularly against a mixed population of Gram-positive and Gram-negative bacteria.

Table 2: Comparative Profile of Common Quaternary Ammonium Compounds

| Compound | Chemical Class | Key Structural Feature(s) | Primary Biocidal Characteristic |

| This compound | Pyridinium Salt | C14 alkyl chain, pyridinium headgroup | Potent, broad-spectrum activity optimized for both Gram-positive and Gram-negative bacteria. acs.org |

| Cetylpyridinium Chloride (CPC) | Pyridinium Salt | C16 alkyl chain, pyridinium headgroup | Highly effective, particularly against Gram-negative bacteria; efficacy comparable to other antiseptics like chlorhexidine. acs.orgnih.gov |

| Benzalkonium Chloride (BAC) | Benzylammonium Salt | Mixture of C12, C14, C16 alkyl chains; benzyl (B1604629) group | Broad-spectrum disinfectant; activity is a composite of its different alkyl chain components. acs.orgnih.gov |

Correlation of Alkyl Chain Length (e.g., C14 in this compound) with Antimicrobial Potency in Gram-Positive and Gram-Negative Bacteria

Mechanisms of Adsorption on Mineral and Organic Matrices

The modification of mineral and organic matrices with this compound, a cationic surfactant, fundamentally alters their surface properties, transforming them into effective adsorbents for various organic compounds. The mechanisms governing this adsorption are multifaceted, involving a combination of ion exchange, the formation of organic phases, and specific molecular interactions.

Cation Exchange Processes with Layered Silicate (B1173343) Minerals (e.g., Bentonite (B74815), Montmorillonite (B579905), Vermiculite)

Layered silicate minerals such as bentonite, montmorillonite, and vermiculite (B1170534) are characterized by a 2:1 crystalline structure, where an octahedral alumina (B75360) sheet is positioned between two tetrahedral silica (B1680970) sheets. appliedmineralogy.comscielo.br Isomorphic substitution within these layers, for instance, Al³⁺ replacing Si⁴⁺ or Mg²⁺ replacing Al³⁺, results in a net permanent negative charge on the mineral's surface. appliedmineralogy.comqut.edu.au This charge is naturally balanced by hydrated, exchangeable inorganic cations like sodium (Na⁺) and calcium (Ca²⁺) in the interlayer space, rendering the clay surface hydrophilic. appliedmineralogy.comappliedmineralogy.com

The primary mechanism for the initial attachment of this compound to these minerals is cation exchange. geoscienceworld.org The positively charged pyridinium head group of the surfactant molecule displaces the inorganic cations from the interlayer exchange sites. appliedmineralogy.comresearchgate.net This process is driven by strong electrostatic interactions between the cationic surfactant and the negatively charged silicate surface. kyushu-u.ac.jpnih.gov This ion exchange is the predominant mechanism when the surfactant concentration is below the mineral's cation exchange capacity (CEC). researchgate.netkyushu-u.ac.jp The exchange effectively transforms the mineral's surface character from hydrophilic to hydrophobic, a critical step in creating an effective adsorbent for organic pollutants. kyushu-u.ac.jpresearchgate.net

Formation of Surface-Adsorbed Organic Films and Partition Phases

Once the initial cation exchange sites are saturated (i.e., when the loading level of this compound exceeds the CEC), further adsorption occurs through different interactions. The long (C14) hydrocarbon tails of the surfactant molecules exhibit strong hydrophobic or van der Waals interactions with the tails of the already-adsorbed surfactant molecules. researchgate.netnih.gov This process leads to the formation of extensive surfactant aggregates on the mineral surface, which can be arranged as organic films or even paraffin-type bilayers. qut.edu.auappliedmineralogy.comacs.org

These aggregates create a significant, nonpolar organic phase within the interlayer of the clay. qut.edu.au This phase functions as a "partitioning medium," akin to a microscopic organic solvent. kyushu-u.ac.jpqut.edu.au Nonionic organic compounds present in an aqueous solution can then be removed from the water by partitioning into this more compatible hydrophobic environment. appliedmineralogy.comqut.edu.au The effectiveness of this partitioning is a key feature of organoclays modified with long-chain surfactants like this compound.

Influence of Surfactant Loading Levels on Adsorption Coefficients (Kss values) and Efficiency

The efficiency of an organoclay as an adsorbent is highly dependent on the loading level of the surfactant. The organic carbon-normalized sorption coefficient (Koc or Kss), which measures the tendency of a compound to partition into the organic phase of the adsorbent, changes significantly with surfactant loading.

Initial Increase: At low loading levels, the Kss values for organic contaminants generally increase as more this compound is added. This is due to the progressive replacement of hydrated inorganic cations, which increases the surface hydrophobicity and expands the volume of the organic partitioning phase. researchgate.netacs.org

Maximum Efficiency: Maximum adsorption efficiency is often observed when the surfactant loading is approximately equal to the CEC of the clay mineral. researchgate.net At this point, a well-developed organic phase has formed without excessive crowding.

Subsequent Decrease: If the surfactant loading is increased significantly beyond the CEC, the Kss values may level off or even decrease. acs.org This phenomenon can be attributed to several factors. The surfactant molecules may become so densely packed in the interlayer that they form a more rigid, crystalline-like structure, which is less effective as a partition medium compared to a more fluid-like organic phase. kyushu-u.ac.jp Additionally, excessive surfactant can block pores and hinder the diffusion of contaminant molecules to the available sorption sites. researchgate.net

| Surfactant Loading Level (relative to CEC) | Primary Adsorption Mechanism | State of Interlayer Surfactant | Expected Adsorption Efficiency (Kss) | Reference |

|---|---|---|---|---|

| Low (< 1.0 CEC) | Cation Exchange, Electrostatic Interaction | Individual cations or small clusters on mineral surface | Increasing with loading | researchgate.netkyushu-u.ac.jpacs.org |

| Optimal (~ 1.0 CEC) | Partitioning, Hydrophobic Bonding | Developed organic partition phase (e.g., bilayer) | Reaches Maximum | researchgate.net |

| High (> 1.0 CEC) | Partitioning, Hydrophobic Bonding | Dense, potentially rigid aggregates; possible pore blockage | Decreasing or plateauing | acs.orgresearchgate.net |

Role of Interlayer Siloxane Surfaces in Enhanced Sorption of Organic Compounds

The fundamental structure of silicate minerals includes siloxane surfaces, which are the planes of oxygen atoms that form the top and bottom of the T-O-T layers. qut.edu.au These surfaces are considered weakly hydrophobic and can serve as direct adsorption sites for organic molecules through van der Waals forces. appliedmineralogy.comqut.edu.au

In organoclays modified with this compound, while partitioning into the surfactant-derived organic phase is a dominant mechanism, the exposed siloxane surfaces still play a contributing role. appliedmineralogy.com The organic cations act as pillars, propping the silicate layers apart and making the interlayer siloxane surfaces accessible. qut.edu.au The total available sorption area is therefore a combination of the surface of the organic phase and the area of the exposed siloxane surfaces between the adsorbed surfactant molecules. The extent of exposed siloxane surface is inversely related to the packing density of the surfactant; as loading increases, more of this surface becomes covered. qut.edu.au

Modeling of Adsorption Kinetics and Equilibrium

To quantitatively describe and understand the adsorption process, various mathematical models are applied to experimental data.

Equilibrium Isotherms: These models describe the relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a finite number of identical and homogeneous sites. qut.edu.auresearchgate.net It is often used to calculate the maximum monolayer adsorption capacity. acs.org

Freundlich Isotherm: This empirical model describes reversible adsorption and is not restricted to a monolayer. It is suitable for heterogeneous surfaces and is often applied to organoclay systems. acs.orgqut.edu.au

Kinetic Models: These models describe the rate of adsorbate uptake.

Pseudo-Second-Order Model: This model is frequently found to provide the best fit for the adsorption of organic compounds onto organoclays. acs.orgqut.edu.auresearchgate.net A good fit suggests that the rate-limiting step may be a chemisorption process involving valence forces through the sharing or exchange of electrons. qut.edu.au

Intraparticle Diffusion Model: This model is used to analyze the diffusion mechanism. If the plot of the amount adsorbed versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. qut.edu.au More commonly for organoclays, the plot is multi-linear, indicating that while diffusion is involved, it is not the only rate-controlling factor. qut.edu.au

| Model Type | Model Name | Key Assumption/Description | Common Application for Organoclays | Reference |

|---|---|---|---|---|

| Equilibrium | Langmuir | Monolayer adsorption on a homogeneous surface. | Calculating maximum adsorption capacity (q_max). | qut.edu.auresearchgate.net |

| Freundlich | Multilayer adsorption on a heterogeneous surface. | Describing overall adsorption favorability. | acs.orgqut.edu.au | |

| Kinetic | Pseudo-Second-Order | Adsorption rate is proportional to the square of unoccupied sites. | Often provides the best fit, suggesting chemisorption is rate-limiting. | acs.orgresearchgate.net |

| Intraparticle Diffusion | Analyzes diffusion within adsorbent pores. | Identifies if diffusion is a rate-controlling step. | qut.edu.au |

Investigation of Electrostatic and Hydrophobic Interactions in Adsorption Processes

Electrostatic Interactions: This is the foundational interaction responsible for anchoring the Myristylpyridinium cations to the clay mineral. nih.gov The attraction between the positive charge of the pyridinium group and the permanent negative charge of the silicate layers initiates the modification process and is the dominant force at low surfactant coverages. appliedmineralogy.comkyushu-u.ac.jp

The interplay between initial electrostatic anchoring and subsequent hydrophobic partitioning allows for the rational design of adsorbents tailored for specific environmental remediation challenges.

Research Applications of Myristylpyridinium Chloride in Environmental Science and Antimicrobial Research

Development of Organo-Mineral Composites for Environmental Remediation

Myristylpyridinium (B14754695) chloride plays a crucial role in the development of organo-mineral composites, particularly organoclays, for environmental remediation purposes. These materials are synthesized by modifying natural clays (B1170129), such as bentonite (B74815) and montmorillonite (B579905), with myristylpyridinium cations. This modification transforms the naturally hydrophilic clay surfaces into hydrophobic ones, enhancing their ability to adsorb organic pollutants from water and soil. researchgate.netqut.edu.au

The synthesis of myristylpyridinium-modified organoclays typically involves an ion-exchange reaction where the inorganic cations present in the interlayer spaces of the clay are replaced by myristylpyridinium cations (MP+). scispace.com The amount of surfactant loaded onto the clay is a critical parameter that influences the final properties of the organoclay.

Characterization techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) are employed to confirm the successful modification of the clay. scispace.commdpi.com XRD analysis reveals changes in the interlayer spacing of the clay, indicating the intercalation of the myristylpyridinium cations. FTIR spectroscopy provides evidence of the presence of the organic surfactant on the clay structure. TGA is used to assess the thermal stability of the resulting organoclay. mdpi.com

The configuration of the sorbed myristylpyridinium cations on the clay surface varies with the loading level. At low loading levels, the cations form a tightly-adhered "organic film" on the clay's basal surfaces. As the loading increases, they arrange into a less confined, "phase-like medium" resembling paraffin-type structures. This arrangement significantly impacts the organoclay's ability to remove pollutants.

Myristylpyridinium-modified organoclays have demonstrated high efficiency in removing a wide range of organic contaminants from aqueous solutions and soils. These contaminants include:

Phenols and Catechols: These compounds are common industrial pollutants. Studies have shown that myristylpyridinium-modified bentonite can effectively adsorb phenol (B47542) and catechol from wastewater. mdpi.comresearchgate.net The sorption capacity is influenced by factors such as the surfactant loading, pH, and ionic strength of the solution. mdpi.comresearchgate.net

Naphthalene (B1677914): A polycyclic aromatic hydrocarbon (PAH), naphthalene sorption to myristylpyridinium-modified clay is highly dependent on the configuration of the sorbed surfactant. At low surfactant densities, the organoclay acts as an effective adsorbent, with high carbon-normalized solute distribution coefficients. The sorption mechanism is believed to be a combination of adsorption and partitioning. appliedmineralogy.com

Aromatic Amines: Research has explored the use of organoclays for the removal of aromatic amines, which are prevalent in industrial effluents.

Imidacloprid (B1192907): This systemic insecticide can contaminate soil and water. Myristylpyridinium-modified clays have been investigated as potential carriers for the controlled release of imidacloprid, which also indicates their capacity for its sorption. doi.orgacs.org

Dyes: Organoclays modified with cationic surfactants have been shown to be effective in removing various dyes from aqueous solutions.

The primary mechanism for the sorption of non-polar organic compounds by these organoclays is partitioning into the organic phase created by the long alkyl chains of the myristylpyridinium cations. appliedmineralogy.com For some organic compounds, specific interactions such as π-π interactions between the aromatic rings of the contaminant and the pyridinium (B92312) head of the surfactant can also enhance sorption. researchgate.netresearchgate.net

Table 1: Sorption of Various Organic Contaminants by Myristylpyridinium-Modified Clays

| Contaminant | Type of Modified Clay | Key Findings | References |

|---|---|---|---|

| Phenol | Myristylpyridinium-modified bentonite | Sorption is a function of the configuration of MP+ aggregates on clay surfaces. At low MP+ densities, the sorbed film acts as an effective adsorbent. | |

| Naphthalene | Myristylpyridinium-modified bentonite | Carbon-normalized solute distribution coefficients (Ksf) were exceptionally large, increasing with MP+ densities. | |

| Imidacloprid | Organobentonites | Organobentonites can modulate the release of imidacloprid from alginate-based formulations, indicating sorption capability. | doi.org |

Myristylpyridinium chloride is utilized in surfactant-enhanced soil washing (SESW), a remediation technique for soils and sediments contaminated with hydrophobic organic compounds (HOCs). mdpi.com In this process, an aqueous solution of the surfactant is used to wash the contaminated soil. The surfactant molecules form micelles that can solubilize the HOCs, thereby increasing their mobility and facilitating their removal from the soil matrix. mdpi.comresearchgate.net

The effectiveness of SESW depends on several factors, including the surfactant concentration, the soil to liquid ratio, and the washing time. bioline.org.brresearchgate.net The use of this compound in this application is advantageous due to its ability to interact with negatively charged soil particles and effectively desorb organic contaminants. mdpi.com

The sorptive properties of myristylpyridinium-modified organoclays also make them suitable for use in controlled delivery systems for agricultural chemicals like pesticides. researchgate.net By incorporating a pesticide such as imidacloprid into the organoclay matrix, its release into the environment can be slowed down and controlled. doi.orgacs.org This helps in reducing the environmental impact of these chemicals by preventing rapid leaching and ensuring a more targeted and sustained release. The interaction between the pesticide and the myristylpyridinium-modified clay governs the release kinetics. doi.org

Application in Engineered Surfactant-Enhanced Washing for Contaminated Soils and Sediments

Antimicrobial Agent Research and Development

This compound exhibits significant antimicrobial properties, making it a subject of research and development for various biocidal applications.

This compound has demonstrated broad-spectrum biocidal activity against a range of microorganisms, including bacteria and fungi. solubilityofthings.comgoogle.com As a quaternary ammonium (B1175870) compound, its antimicrobial action is generally attributed to the disruption of the microbial cell membrane. The positively charged pyridinium head group interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. The long hydrophobic myristyl chain facilitates the penetration of the surfactant into the lipid bilayer of the membrane.

Research has shown its effectiveness against various pathogens, and it is sometimes used in combination with other antimicrobial agents to achieve synergistic effects. google.comgoogleapis.com This broad-spectrum activity makes it a candidate for use in disinfectants and antiseptics. google.comscience.gov

Table 2: Antimicrobial Activity of this compound

| Microorganism Type | General Finding | References |

|---|---|---|

| Bacteria | Effective against a variety of bacteria. | solubilityofthings.com |

| Fungi | Shows potential as an antifungal agent. | solubilityofthings.comgoogleapis.com |

Formulation and Evaluation of Synergistic Antimicrobial Compositions Incorporating this compound

This compound is a quaternary ammonium compound that has been investigated for its synergistic antimicrobial effects when combined with other active agents. google.comgoogleapis.com Research has shown that these combinations can lead to enhanced efficacy against a range of microorganisms.

Formulations incorporating this compound often involve its use with other antimicrobial compounds to broaden the spectrum of activity or to achieve a greater effect at lower concentrations of the individual components. For instance, synergistic compositions may include this compound along with other quaternary ammonium salts like cetylpyridinium (B1207926) chloride, as well as various antimicrobial actives. google.comgoogleapis.com The development of such compositions is a key area of research, aiming to provide more effective solutions for disinfection and preservation.

One area of focus has been the combination of C8-C18 quaternary ammonium salts, including this compound, with zinc pyrithione. googleapis.comgoogle.com These formulations have been developed to create stable biocidal compositions with enhanced antifungal activity, particularly against Malassezia, which is associated with dandruff. google.com The surprising finding was that certain quaternary ammonium salts, like cetylpyridinium chloride (a compound structurally similar to this compound), exhibit significant anti-Malassezia activity on their own and show enhanced effects when combined with zinc pyrithione, even at lower concentrations of the latter. google.com

The ratios of the components in these synergistic compositions are a critical factor in their effectiveness. Research has explored various ratios of the quaternary ammonium compound to the antimicrobial active, for example, from 1:10 to 10:1, with more specific ranges of 1:5 to 5:1 also being investigated. google.com The physical form of these compositions can be either transparent or opaque. google.comgoogleapis.comgoogle.com

Below is a table summarizing the components of some synergistic antimicrobial compositions that may include this compound or similar quaternary ammonium salts.

| Component 1 | Component 2 | Potential Application | Reference |

| Quaternary Ammonium Compound (e.g., this compound) | Antimicrobial Active (e.g., climbazole, ketoconazole) | Imparting antimicrobial activity to surfaces and formulations | google.com |

| C8-C18 Quaternary Ammonium Salt (e.g., this compound) | Zinc Pyrithione | Anti-dandruff hair care formulations | googleapis.comgoogle.com |

| Quaternary Ammonium Compound (e.g., this compound) | Laurylamine Oxide | Antimicrobial compositions for shampoos | google.com |

Research into Its Efficacy in Preventing and Controlling Biofilms

Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously difficult to eradicate. nih.gov this compound, as a cationic surfactant, has been a subject of research for its potential to prevent and control these resilient structures.

The antimicrobial properties of this compound and its analogues, such as cetylpyridinium chloride (CPC), are central to their anti-biofilm activity. Studies have demonstrated that certain concentrations of CPC can be as effective as chlorhexidine (B1668724), a widely recognized oral antiseptic, in reducing the metabolic activity of subgingival biofilms and the total count of biofilm microorganisms. scielo.br For instance, a 0.075% CPC solution was shown to significantly reduce biofilm metabolic activity by approximately 60% and bacterial total counts by about 96%. scielo.br

Research has also explored the combination of this compound with other compounds to enhance biofilm control. For example, a combination of cetylpyridinium chloride and sodium cocoamphoacetate has been shown to be effective against preformed biofilms. nih.gov The efficacy of such combinations highlights a promising strategy for tackling the challenges posed by biofilms in various settings.

However, the effectiveness of detergents and disinfectants against biofilms can be highly dependent on the specific microorganisms, the nature of the surface, and the treatment conditions. acm.or.kr While some studies show promising results, others indicate that the removal of biofilms, particularly those formed by resilient species like Enterococcus faecalis, Candida auris, and Trichosporon asahii, remains a significant challenge. acm.or.kr It is often recommended that chemical cleaning be combined with physical removal methods for effective biofilm control. acm.or.kr

The table below presents findings from research on the anti-biofilm efficacy of compounds similar to this compound.

| Compound/Composition | Biofilm Type | Key Finding | Reference |

| 0.075% Cetylpyridinium Chloride | Complex multispecies subgingival biofilm | Reduced biofilm metabolic activity by ~60% and total bacterial counts by ~96%. scielo.br | scielo.br |

| Cetylpyridinium Chloride and Sodium Cocoamphoacetate | Preformed biofilms | Showed greater efficacy against preformed biofilms when used in combination. nih.gov | nih.gov |

| Various Detergents | Biofilms of E. faecalis, C. auris, T. asahii | Detergents were largely ineffective against these resistant biofilms. acm.or.kr | acm.or.kr |

Studies on Microbial Resistance and Adaptation Mechanisms to this compound

The widespread use of antimicrobial agents inevitably raises concerns about the development of microbial resistance. This compound is no exception, and research into the mechanisms by which microorganisms adapt to and resist this compound is crucial.

Bacteria can develop resistance to antimicrobial agents through two primary pathways: intrinsic resistance and acquired resistance. nih.gov Intrinsic resistance is an inherent characteristic of a microorganism, while acquired resistance results from genetic mutations or the acquisition of new genetic material. nih.gov

For quaternary ammonium compounds like this compound, a key mechanism of resistance in some bacteria is the action of efflux pumps. science.gov These are membrane proteins that can actively transport the antimicrobial agent out of the cell, preventing it from reaching its target and exerting its effect. science.gov For example, in Burkholderia cepacia complex, efflux pumps have been identified as a significant factor in its resistance to benzalkonium chloride, a related quaternary ammonium compound. science.gov

Another potential mechanism of resistance is the enzymatic degradation of the antimicrobial agent. science.gov Some bacteria may produce enzymes that can break down the compound into inactive metabolites. science.gov Studies on Burkholderia cepacia complex have suggested that the initial step in the degradation of benzalkonium chloride involves the cleavage of the C-alkyl-N bond. science.gov

It is important to note that exposure to sub-lethal concentrations of antimicrobial agents can contribute to the selection of resistant strains. google.com Therefore, understanding the mechanisms of resistance is vital for developing strategies to mitigate its emergence and spread.

The table below outlines the primary mechanisms of bacterial resistance to antimicrobial agents, which are relevant to understanding resistance to this compound.

| Mechanism of Resistance | Description | Example | Reference |

| Efflux Pumps | Active transport of the antimicrobial agent out of the bacterial cell. | Increased sensitivity of Burkholderia cepacia complex to benzalkonium chloride in the presence of an efflux pump inhibitor. science.gov | science.gov |

| Enzymatic Inactivation | Degradation of the antimicrobial agent into inactive metabolites. | Cleavage of the C-alkyl-N bond in benzalkonium chloride by Burkholderia cepacia complex. science.gov | science.gov |

| Target Site Modification | Alteration of the cellular component that the antimicrobial agent targets. | Mutational changes, chemical modification, or protection of the target site. nih.gov | nih.gov |

Applications in Analytical Chemistry and Reference Standards

Utilization in Photometric Analytical Methods for Trace Element Determination (e.g., Tin)

This compound has found applications in the field of analytical chemistry, particularly in photometric methods for the determination of trace elements. One notable example is its use in the analysis of tin.

In certain photometric methods, this compound is used in conjunction with a colorimetric reagent, such as salicylfluorone. ncrm.org.cn The presence of this compound can enhance the sensitivity and stability of the colored complex formed between the metal ion (in this case, tin) and the reagent, thereby improving the accuracy and reliability of the analytical method.

This application is particularly relevant in the quality control of materials where trace amounts of tin need to be quantified. For instance, in the analysis of pure copper, the "Salicylfluorone—Myristyl pyridinium chloride photomeric method" is listed as a valid technique for determining the concentration of tin. ncrm.org.cn

While more modern techniques like atomic absorption spectrometry are also used, photometric methods remain a valuable tool, and the use of reagents like this compound can enhance their performance. ncrm.org.cn

The table below indicates the role of this compound in a specific analytical method.

| Analyte | Analytical Method | Reagents | Application | Reference |

| Tin (Sn) | Photometric Method | Salicylfluorone, this compound | Determination of trace tin in pure copper. | ncrm.org.cn |

Role as a Reference Standard in Pharmaceutical and Chemical Quality Control and Research

This compound, also known as 1-tetradecylpyridinium chloride, serves as a reference standard in pharmaceutical and chemical quality control and research. usp.orglabmix24.com Reference standards are highly characterized materials used to ensure the quality, purity, and identity of substances. labmix24.com

The United States Pharmacopeia (USP) provides a reference standard for this compound, which is intended for use in assays and tests as described in the USP-NF (United States Pharmacopeia–National Formulary). usp.orglabmix24.com The use of official reference standards is crucial for obtaining conclusive results in quality control testing. labmix24.com

These standards are essential for a variety of purposes, including:

Identity testing: Confirming that a substance is what it purports to be.

Purity testing: Detecting and quantifying impurities in a substance.

Assay: Determining the potency or concentration of a substance.

Method validation: Ensuring that an analytical method is accurate, precise, and reliable.

This compound reference standards are available from authorized distributors and come with a certificate of analysis that provides detailed information about the material's properties. labmix24.com The availability of such standards is critical for the pharmaceutical industry to maintain the quality and safety of its products. lgcstandards.comsigmaaldrich.com

The table below provides details about the this compound reference standard provided by USP.

| Product Name | Catalog No. | CAS RN® | Molecular Formula | Product Type |

| This compound (1-Tetradecylpyridinium chloride) | 1449041 | 2785-54-8 | C19H34ClN | Reference Standard |

Environmental Behavior and Toxicological Research of Myristylpyridinium Chloride

Environmental Fate and Transport Studies

The environmental behavior of Myristylpyridinium (B14754695) chloride is governed by processes such as degradation, bioaccumulation, and interactions with environmental matrices like soil and sediment.

Investigations into Persistence and Degradability in Environmental Compartments

Alkyl QACs are generally recognized as being persistent in the environment bcp-instruments.com. While they are considered biodegradable in settings like activated sludge systems, the rate and extent of degradation are influenced by factors such as concentration, microbial acclimation, and complexation with other substances like anionic surfactants hnu.edu.cn. A significant process competing with biodegradation is adsorption to sludge and sediment, which can limit the availability of the compound for microbial breakdown hnu.edu.cn.

Research on related pyridinium (B92312) compounds has shown that modifying the chemical structure can significantly influence biodegradability. For instance, introducing an ester linkage into the alkyl chains of pyridinium-based ionic liquids has been demonstrated to greatly enhance aerobic biodegradation, to the point where they can be classified as 'readily biodegradable' researchgate.net. This suggests that the persistence of Myristylpyridinium chloride could be high due to its simple, unmodified alkyl chain.

Alternative degradation pathways are also being explored. One study investigated the photocatalytic degradation of tetradecylpyridinium chloride using titanium dioxide as a catalyst, indicating a potential for abiotic degradation under specific conditions researchgate.net. Furthermore, advanced oxidation processes, such as combined vacuum UV (VUV) and UV-C irradiation, have been shown to rapidly degrade other QACs, with estimated half-lives as short as 2 to 7 minutes in water treatment scenarios nih.gov. However, many safety data sheets for this compound and its monohydrate form state that no specific data on its persistence and degradability are available, highlighting a significant data gap cymitquimica.comspectrumchemical.comspectrumchemical.comfishersci.com.

Assessment of Bioaccumulation Potential in Ecological Systems

Bioaccumulation, the process by which a chemical is absorbed by an organism from all exposure routes and accumulates to a concentration higher than in the surrounding environment, is a critical consideration for environmental risk assessment nih.gov. For a substance to be considered bioaccumulative, the bioconcentration factor (BCF) in aquatic species is typically above 2000 nih.gov.

Direct experimental data on the bioaccumulation of this compound is scarce, with several safety data sheets noting that no information is available spectrumchemical.comspectrumchemical.comlgcstandards.com. However, an estimation of its potential can be made using its n-octanol/water partition coefficient (log Kₒw). The log Kₒw is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. A safety data sheet for this compound reports a log Kₒw of 1.71 cymitquimica.com. Generally, substances with a log Kₒw value less than 3 are considered to have a low potential for bioaccumulation.

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models, such as the BCFBAF program in the U.S. Environmental Protection Agency's EPI Suite™, are often used to estimate BCF and bioaccumulation factors (BAF) nih.goveuropa.eu. These models use the log Kₒw and structural fragments to predict bioaccumulation potential and are considered applicable to ionic compounds like this compound europa.eu. Given its relatively low log Kₒw, the bioaccumulation potential for this compound is predicted to be low.

| Parameter | Value | Implication | Source |

|---|---|---|---|

| log Kₒw (Octanol/water partition coefficient) | 1.71 | Low potential for bioaccumulation | cymitquimica.com |

| Experimental Bioaccumulation Data | Not Available | Direct assessment not possible; reliance on models | spectrumchemical.comspectrumchemical.comlgcstandards.com |

Interactions with Soil Microbial Communities and Impact on Ecosystem Functioning

When introduced into terrestrial environments, this compound interacts with soil components and microbial populations. As a cationic surfactant, it can adsorb to negatively charged soil particles and organic matter acs.org. This sorption process is crucial as it affects the compound's mobility and bioavailability.

Cationic surfactants can exert toxic effects on soil microorganisms by disrupting cell membranes jocpr.comencyclopedia.pub. Their toxicity is generally considered greater than that of anionic or non-ionic surfactants jocpr.com. This antimicrobial property can alter the structure and function of the soil microbial community. For example, a study on the cationic surfactant cetyltrimethylammonium bromide (CTMAB) in PAH-contaminated paddy soils found that its application increased bacterial diversity and richness, particularly affecting phyla such as Acidobacteria and Firmicutes rsc.org. The key soil attributes influencing these changes were organic matter content, ammonium (B1175870) nitrogen, and the bioavailability of the co-contaminating PAHs rsc.org.

Conversely, the interaction is not always detrimental to remediation goals. The presence of surfactants can inhibit the adhesion of bacteria to hydrophobic surfaces, which may hinder the biodegradation of certain solid or highly viscous pollutants nih.gov. The chloride ion itself can also influence soil microflora. One study found that increased chloride concentrations affected the indigenous microbial community and tended to decrease the degradation rate of trichloroacetic acid nih.gov. Research on myristylpyridinium bromide (MPB), a closely related compound, showed that its sorption to soil minerals forms an effective partition medium for other organic contaminants, which can alter their fate and transport acs.org.

Studies on Degradation in Bioelectrochemical Systems (e.g., Microbial Fuel Cells)

Bioelectrochemical systems (BES), such as microbial fuel cells (MFCs), are an emerging technology for wastewater treatment and soil remediation, capable of degrading pollutants while generating electricity mdpi.com. While no studies have focused specifically on the degradation of this compound in a BES, research on related compounds and systems provides valuable insights.

The pyridine (B92270) ring, the hydrophilic head of this compound, has been shown to be biodegradable in an MFC nih.gov. In one study, pyridine was used as the sole fuel, leading to a power density of 1.7 W/m³. The metabolism was initiated by the reduction of the pyridine ring nih.gov.

Furthermore, surfactants are sometimes added to soil MFCs to enhance the remediation of hydrophobic pollutants. A study on petroleum hydrocarbon-contaminated soil found that the addition of a cationic surfactant (cetyltrimethylammonium bromide) was less efficient at promoting electricity generation compared to an ampholytic surfactant, but it did induce a specific enrichment of microbial communities, including Proteobacteria, Firmicutes, and Bacteroidetes science.gov. In a different context, adding a generic quaternary ammonium compound to the anolyte of a BES was found to reduce the system's startup time by making the anode surface more hydrophilic, thereby improving microbe-anode interactions researchgate.net. These findings suggest that while this compound could potentially be degraded in a BES, its primary role might be as an agent that modifies system properties and microbial community structure.

Ecotoxicological Assessments in Environmental Contexts

The ecotoxicity of this compound is a significant concern, particularly when it is used in environmental applications such as soil washing and enhanced remediation.

Impact on Aquatic and Terrestrial Organisms in Remediation Scenarios

This compound and related pyridinium compounds are known to be highly toxic to aquatic life lgcstandards.com. A study on four different pyridinium chlorides demonstrated high toxicity to the crustacean Daphnia magna, the fish Lebistes reticulatus (a relative of the guppy), and the alga Scenedesmus quadricauda, with the alga being the most sensitive organism nih.gov. This highlights the potential risk to aquatic ecosystems if the compound leaches from treated soils into nearby water bodies. Interestingly, the same study found that the intermediate products formed during the biodegradation of these pyridinium chlorides were not toxic to the tested organisms, suggesting that successful bioremediation can mitigate the ecotoxicological risk nih.gov.

| Organism | Endpoint | Observation | Source |

|---|---|---|---|

| Aquatic Life (General) | Toxicity | Classified as "Very toxic to aquatic life" | lgcstandards.com |

| Daphnia magna (Crustacean) | Toxicity | High toxicity observed | nih.gov |

| Lebistes reticulatus (Fish) | Toxicity | High toxicity observed | nih.gov |

| Scenedesmus quadricauda (Alga) | Toxicity | Most sensitive organism; high toxicity observed | nih.gov |

| Various | Toxicity of Biodegradation Intermediates | Intermediates were not toxic | nih.gov |